3-Bromobenzophenone
Overview
Description
3-Bromobenzophenone is an organic compound with the chemical formula C13H9BrO. It is a white crystalline solid that is insoluble in water but can be dissolved in organic solvents such as ethanol, acetone, and dichloromethane . This compound is used as an intermediate in organic synthesis, particularly in the production of pharmaceuticals, dyes, and pesticides .
Mechanism of Action
Mode of Action
It is known that bromobenzophenones can participate in friedel-crafts reactions, which are a type of electrophilic aromatic substitution . In these reactions, a carbocation is attacked by a pi bond from an aromatic ring, resulting in the replacement of one of the aromatic protons by an alkyl group .
Biochemical Pathways
Bromobenzophenones are known to be involved in the biosynthesis of methoxylated flavones . Methoxylated flavones are a type of flavonoid, a class of plant secondary metabolites with antioxidant, anti-inflammatory, and anticancer properties .
Pharmacokinetics
The compound’s molecular weight (261114) and its physical properties such as melting point (35015 K) have been reported .
Result of Action
Bromobenzophenones have been found to have impacts on optical phonons and anharmonicity in fully ordered molecular crystals .
Action Environment
The stability and reactivity of bromobenzophenones can be influenced by factors such as temperature and pressure .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Bromobenzophenone can be synthesized through the substitution reaction between 3-bromobenzoic acid and benzene. The process involves two main stages:
Stage 1: 3-Bromobenzoic acid reacts with thionyl chloride at 70°C for 4 hours.
Industrial Production Methods: In an industrial setting, the preparation of this compound typically involves the bromination of benzophenone using bromine in the presence of hydrobromic acid. The product is then purified through amide hydrolysis under alkaline conditions .
Chemical Reactions Analysis
Types of Reactions: 3-Bromobenzophenone undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the bromine atom.
Reduction Reactions: The compound can be reduced to form 3-bromobenzhydrol.
Oxidation Reactions: It can be oxidized to form this compound oxide.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydroxide and potassium carbonate.
Reduction Reactions: Typical reducing agents are lithium aluminum hydride and sodium borohydride.
Oxidation Reactions: Common oxidizing agents include potassium permanganate and chromium trioxide.
Major Products Formed:
Substitution Reactions: Products include various substituted benzophenones.
Reduction Reactions: The major product is 3-bromobenzhydrol.
Oxidation Reactions: The major product is this compound oxide.
Scientific Research Applications
3-Bromobenzophenone has several applications in scientific research:
Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: It serves as a precursor in the synthesis of drugs with anti-inflammatory and analgesic properties.
Industry: It is used in the production of pesticides and other agrochemicals.
Comparison with Similar Compounds
- 2-Bromobenzophenone
- 4-Bromobenzophenone
- 4,4’-Dibromobenzophenone
Comparison: 3-Bromobenzophenone is unique due to the position of the bromine atom on the benzene ring, which influences its reactivity and the types of reactions it undergoes. Compared to 2-bromobenzophenone and 4-bromobenzophenone, this compound exhibits different chemical properties and reactivity patterns, making it suitable for specific applications in organic synthesis .
Properties
IUPAC Name |
(3-bromophenyl)-phenylmethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrO/c14-12-8-4-7-11(9-12)13(15)10-5-2-1-3-6-10/h1-9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNUMUNIJQMSNNN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC(=CC=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10144045 | |
Record name | 3-Bromobenzophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10144045 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1016-77-9 | |
Record name | 3-Bromobenzophenone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1016-77-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Bromobenzophenone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001016779 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Bromobenzophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10144045 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-bromobenzophenone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.553 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the typical applications of 3-Bromobenzophenone in organic synthesis?
A1: this compound serves as a versatile building block in organic synthesis, particularly in transition-metal catalyzed reactions.
Q2: How can electrochemical techniques be applied to study reactions involving this compound?
A2: Electrochemical methods, specifically sonovoltammetry, provide insights into the kinetics of fast homogeneous reactions coupled with heterogeneous electron transfer processes involving this compound. [] For instance, the reductive dehalogenation of this compound can be investigated using sonovoltammetry. This technique utilizes power ultrasound to enhance mass transport at the electrode surface, mimicking the behavior of microelectrodes and allowing for the determination of kinetic parameters even for fast reactions. []
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